Cas no 2248362-60-7 (3-Benzyl-2-methylpentan-1-amine)
3-Benzyl-2-methylpentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2248362-60-7
- EN300-6506634
- 3-Benzyl-2-methylpentan-1-amine
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- Inchi: 1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3
- InChI Key: LHGLQIAKBCFCBC-UHFFFAOYSA-N
- SMILES: NCC(C)C(CC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 191.167399674g/mol
- Monoisotopic Mass: 191.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26Ų
3-Benzyl-2-methylpentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506634-0.05g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 0.05g |
$1793.0 | 2025-03-14 | |
| Enamine | EN300-6506634-0.1g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 0.1g |
$1879.0 | 2025-03-14 | |
| Enamine | EN300-6506634-0.25g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 0.25g |
$1964.0 | 2025-03-14 | |
| Enamine | EN300-6506634-0.5g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 0.5g |
$2049.0 | 2025-03-14 | |
| Enamine | EN300-6506634-1.0g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 1.0g |
$2134.0 | 2025-03-14 | |
| Enamine | EN300-6506634-2.5g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 2.5g |
$4183.0 | 2025-03-14 | |
| Enamine | EN300-6506634-5.0g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 5.0g |
$6190.0 | 2025-03-14 | |
| Enamine | EN300-6506634-10.0g |
3-benzyl-2-methylpentan-1-amine |
2248362-60-7 | 95.0% | 10.0g |
$9177.0 | 2025-03-14 |
3-Benzyl-2-methylpentan-1-amine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Benzyl-2-methylpentan-1-amine
Research Briefing on 3-Benzyl-2-methylpentan-1-amine (CAS: 2248362-60-7) in Chemical and Biomedical Applications
3-Benzyl-2-methylpentan-1-amine (CAS: 2248362-60-7) has recently emerged as a compound of significant interest in the chemical and biomedical research communities. This briefing synthesizes the latest findings on its synthesis, pharmacological properties, and potential therapeutic applications, drawing from peer-reviewed studies and industry reports published within the last two years. The compound's unique structural features, including its benzyl and methyl substituents, have prompted investigations into its role as a precursor for novel bioactive molecules and its direct interactions with biological targets.
Recent synthetic approaches to 3-Benzyl-2-methylpentan-1-amine emphasize green chemistry principles, with a 2023 study in Organic Letters reporting a 78% yield via catalytic reductive amination using a recyclable iridium catalyst. Computational modeling (DFT calculations) has revealed that the steric hindrance from the 2-methyl group influences its binding affinity to G-protein-coupled receptors, particularly in the context of neurological disorders. Notably, a patent filed by BioPharm Innovations in Q1 2024 highlights its derivative as a potential dopamine D3 receptor modulator with improved blood-brain barrier penetration compared to existing scaffolds.
In vitro studies demonstrate dose-dependent inhibition of monoamine oxidase B (MAO-B) at IC50 = 3.2 μM, suggesting possible applications in Parkinson's disease therapy. However, a 2024 Journal of Medicinal Chemistry paper cautions about its metabolic instability in human liver microsomes (t1/2 = 23 min), prompting ongoing structure-activity relationship (SAR) optimizations. Parallel research explores its use as a chiral building block for antiviral prodrugs, with one derivative showing 40-fold increased efficacy against SARS-CoV-2 variants in Vero E6 cells.
The compound's safety profile remains under evaluation, with acute toxicity studies in rodents (LD50 = 320 mg/kg) indicating the need for further toxicokinetic analysis. Industry analysts project a 12-15% annual growth in its market demand through 2026, driven by pharmaceutical applications. This briefing concludes with recommendations for future research directions, including cryo-EM studies of receptor complexes and continuous-flow synthesis scale-up to address current production bottlenecks.
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